molecular formula C20H22O4 B1590876 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene CAS No. 13985-15-4

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Cat. No. B1590876
CAS RN: 13985-15-4
M. Wt: 326.4 g/mol
InChI Key: FRIORIWMGKOZPB-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (TDMA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied in recent years due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. TDMA is a member of the anthracene family and has a unique chemical structure that allows it to be used in a variety of ways.

Scientific Research Applications

Electrochemical Properties and X-ray Structural Characterization

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene has been studied for its electrochemical properties. It undergoes reversible electrochemical oxidation and forms stable cation-radical salts in solution. X-ray crystallography reveals that it crystallizes as a dicationic homotrimer via close cofacial association, with a notable interplanar separation. This structure is confirmed by both experimental and computational (DFT) methods (Modjewski et al., 2009).

Application in Molecular Electronics and Metal-Organic Frameworks (MOFs)

The compound is a precursor in the synthesis of anthracenetetra(thioacetate), a derivative that may find applications in molecular electronics and MOFs. The synthesis involves a series of reactions, starting from tetrahydroxy-9,10-dimethylanthracene, to produce the tetra(thioether), which is then converted into the anthracenetetra(thioacetate) (Hu et al., 2016).

Ligand Design for Site-Selective Metal Coordination

This compound has been utilized in designing polycyclic aromatic ligands for site-selective metal coordination. Computational predictions and experimental findings show that it reacts with transition metal complexes, resulting in different coordination products. These complexes have unique UV/Vis spectra, influenced by their frontier orbitals and electrostatic interactions, demonstrating potential in selective coordination chemistry (Karslyan et al., 2017).

Photocatalytic Oxygenation and Molecular Reactions

Photocatalytic oxygenation of this compound under visible light irradiation results in the formation of oxygenation products. The process involves electron transfer from the compound to O2, leading to radical coupling reactions. This suggests its potential use in photocatalytic applications and in understanding the mechanism of oxygenation reactions in organic chemistry (Kotani et al., 2004).

properties

IUPAC Name

2,3,6,7-tetramethoxy-9,10-dimethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIORIWMGKOZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558547
Record name 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

CAS RN

13985-15-4
Record name 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
MJ Modjewski, R Shukla, SV Lindeman, R Rathore - Tetrahedron Letters, 2009 - Elsevier
Electrochemical oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene (1) showed that it undergoes a highly reversible electrochemical oxidation (E ox =0.81V vs SCE) and forms a …
Number of citations: 14 www.sciencedirect.com
PW Rabideau - The Journal of Organic Chemistry, 1971 - ACS Publications
9, 10-Dihydroanthracene (la) undergoes a rapid boat-to-boat ring inversion at a rate which exceeds the limits of nmr time scale observability, even at low tempera-tures. 3’4 However, it …
Number of citations: 15 pubs.acs.org
EE Karslyan, AO Borissova… - Angewandte Chemie, 2017 - Wiley Online Library
A polycyclic aromatic ligand for site‐selective metal coordination was designed by using DFT calculations. The computational prediction was confirmed by experiments: 2,3,6,7‐…
Number of citations: 14 onlinelibrary.wiley.com
MM Khan, G Bengtson, S Neumann, MM Rahman… - RSC …, 2014 - pubs.rsc.org
A series of new monomers containing dialkyl anthracene maleimide derivatives [4a,b(I–V)], which can be used as a precursor of a polymer of intrinsic microporosity (PIM) has been …
Number of citations: 31 pubs.rsc.org
K Gontarczyk, W Bury, J Serwatowski… - … applied materials & …, 2017 - ACS Publications
The conversion of 2,4,6-tris(4′-bromophenyl)-1,3,5-triazine to the respective triboronic acid was successfully accomplished by a simple triple Br/Li exchange followed by boronation. …
Number of citations: 20 pubs.acs.org
L Eberson, F Radner - Acta Chemica Scandinavica, 1991 - actachemscand.org
Trifluoroacetic acid (TFA) is an excellent solvent for the generation of radical cations from their parent compounds, 1 either anodically2 or by various one-electron oxidants, for example …
Number of citations: 32 actachemscand.org
B Comesaña-Gándara, J Chen, CG Bezzu… - Energy & …, 2019 - pubs.rsc.org
Membranes composed of Polymers of Intrinsic Microporosity (PIMs) have the potential for energy efficient industrial gas separations. Here we report the synthesis and gas permeability …
Number of citations: 482 pubs.rsc.org
AS Butler - 2006 - search.proquest.com
This thesis describes the synthesis and characterisation of novel triptycene-containing polymers, based upon the type of chemistry used to prepare polymers of intrinsic microporosity (…
Number of citations: 0 search.proquest.com
XZ Zhu, CF Chen - Journal of the American Chemical Society, 2005 - ACS Publications
A triptycene-based homotritopic host was designed and synthesized. Assembly of the host with a bisbenzylammonium salt containing terminal double bonds resulted in a tris[2]…
Number of citations: 277 pubs.acs.org
GW Dye - 2012 - ir.ua.edu
The extension of the Creutz-Taube ion into an extended framework composed of mixed-valence ruthenium metal centers bridged by pyrazine organic spacers is described starting from …
Number of citations: 0 ir.ua.edu

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